NPD-2975

Antitrypanosomal activity Trypanosoma brucei Phenotypic screening

NPD-2975 is a well-defined 5-phenylpyrazolopyrimidinone analog validated for human African trypanosomiasis (HAT) research. It features a precise 5-(4-fluorophenyl)-3-isopropyl scaffold, achieving a potent IC₅₀ of 70 nM against T. b. brucei with no apparent cytotoxicity to MRC-5 fibroblasts. Its fully characterized oral PK (T₁/₂ = 3.46 h, Cmax = 5.25 μM at 50 mg/kg) and validated in vivo dosing regimen provide a reliable reference standard for assay calibration, PK-PD modeling, and SAR optimization programs.

Molecular Formula C14H13FN4O
Molecular Weight 272.28 g/mol
Cat. No. B10860647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD-2975
Molecular FormulaC14H13FN4O
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NN1)C(=O)NC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H13FN4O/c1-7(2)10-11-12(19-18-10)14(20)17-13(16-11)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,18,19)(H,16,17,20)
InChIKeyOJEVXJSJYBCDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-isopropyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (NPD-2975): A 5-Phenylpyrazolopyrimidinone Analog with Demonstrated Oral In Vivo Antitrypanosomal Efficacy


5-(4-Fluorophenyl)-3-isopropyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (CAS 521297-42-7, also designated NPD-2975) is a 5-phenylpyrazolopyrimidinone analog that originated from a phenotypic screening program targeting Human African Trypanosomiasis (HAT) [1]. This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class—a scaffold historically associated with phosphodiesterase 5 (PDE5) inhibition, including the approved drug sildenafil [2]. However, NPD-2975 was identified as a potent antitrypanosomal agent with an in vitro IC₅₀ of 70 nM against Trypanosoma brucei brucei, while exhibiting no apparent cytotoxicity against human MRC-5 lung fibroblasts [1]. The compound demonstrates acceptable metabolic stability, favorable physicochemical properties, and oral in vivo efficacy in an acute mouse model of T. b. brucei infection [1].

Why 5-(4-Fluorophenyl)-3-isopropyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one Cannot Be Substituted with Generic Pyrazolo[4,3-d]pyrimidin-7-one Analogs in Antitrypanosomal Research


Within the pyrazolo[4,3-d]pyrimidin-7-one chemical class, subtle structural modifications produce profound shifts in both target engagement and phenotypic activity. The target compound NPD-2975 incorporates a specific combination of a 5-(4-fluorophenyl) moiety and a 3-isopropyl substituent on the pyrazolo[4,3-d]pyrimidin-7-one core. Systematic structure-activity relationship (SAR) studies have demonstrated that the 4-fluorophenyl substitution pattern at the benzyl-equivalent position is critical for high antitrypanosomal potency—analogs lacking this substitution or bearing alternative aryl groups exhibit substantially reduced activity [1]. Furthermore, the 3-position alkyl group directly influences both potency and metabolic stability: replacement of the isopropyl group with a tert-butyl moiety (as in NPD-3519) alters the pharmacokinetic profile, while branched alkyl groups generally modulate both target affinity and clearance rates [2]. Consequently, generic substitution within this class without precise retention of these defined structural features will result in unpredictable and likely diminished antitrypanosomal efficacy, rendering the target compound functionally non-interchangeable with structurally related analogs [1].

Quantitative Differentiation Evidence: 5-(4-Fluorophenyl)-3-isopropyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (NPD-2975) vs. Structural Analogs and Alternative Scaffolds


In Vitro Antitrypanosomal Potency of NPD-2975 Versus Optimized Analog NPD-3519 and Parent Scaffold BIPPO

NPD-2975 demonstrates an in vitro IC₅₀ of 70 nM against T. b. brucei in a phenotypic assay [1]. This potency represents a substantial improvement over the parent compound BIPPO, a known PDE inhibitor from which NPD-2975 was derived through systematic modification at the benzyl position [2]. The lead optimization program subsequently identified analog 31c (NPD-3519, featuring a 3-tert-butyl substitution replacing the 3-isopropyl group) with further enhanced potency (pIC₅₀ 7.8, approximately 16 nM) [3]. This direct head-to-head optimization trajectory establishes NPD-2975 as the critical intermediate scaffold that enabled the discovery of higher-potency analogs while retaining its own validated in vivo efficacy profile.

Antitrypanosomal activity Trypanosoma brucei Phenotypic screening Neglected tropical diseases

Selectivity Profile: Antitrypanosomal Activity Versus Human Fibroblast Cytotoxicity

A key differentiation feature of NPD-2975 is its favorable selectivity window: the compound exhibits an IC₅₀ of 70 nM against T. b. brucei while showing no apparent toxicity against human MRC-5 lung fibroblasts at concentrations tested [1]. This selectivity profile distinguishes NPD-2975 from many historical antitrypanosomal agents that carry significant mammalian cytotoxicity liabilities. In the lead optimization follow-up study, NPD-2975 demonstrated a pCC₅₀ (cytotoxic concentration) that was substantially higher than its antiparasitic pIC₅₀, confirming a meaningful therapeutic index [2].

Selectivity index Cytotoxicity MRC-5 fibroblasts Therapeutic window

In Vivo Oral Efficacy: Complete Parasite Clearance in Acute Mouse Model of HAT

NPD-2975 demonstrates robust oral in vivo efficacy in an acute mouse model of T. b. brucei infection. Following oral dosing at 50 mg/kg twice daily for five consecutive days, all infected mice were cured, indicating complete parasite clearance [1]. This level of in vivo efficacy is a critical differentiator from many structurally related pyrazolo[4,3-d]pyrimidin-7-one analogs that may show in vitro potency but fail to translate to in vivo activity due to poor pharmacokinetic properties. For comparison, the follow-on analog NPD-3519 showed further improved in vivo efficacy, but NPD-2975 remains the validated benchmark compound with fully characterized in vivo performance [2].

In vivo efficacy Oral bioavailability Mouse model Parasite clearance

Metabolic Stability and CYP Inhibition Profile of NPD-2975 Versus Optimized Analog NPD-3519

NPD-2975 exhibits acceptable metabolic stability in vitro, with a measured half-life that supports its oral in vivo activity [1]. However, the compound shows moderate inhibition of CYP enzymes, with IC₅₀ values of 0.16 μM against CYP1A2 and 0.42 μM against CYP2C19 . The lead optimization program that generated NPD-3519 specifically aimed to improve upon this profile: NPD-3519 demonstrated significantly better in vitro metabolic stability while also showing an improved CYP inhibition profile relative to NPD-2975 [2]. This comparative dataset enables informed selection based on the intended application: NPD-2975 offers validated in vivo efficacy with a characterized (and manageable) CYP liability, whereas NPD-3519 provides improved metabolic and CYP parameters but may have a different overall risk-benefit profile for specific experimental contexts.

Metabolic stability CYP inhibition Pharmacokinetics Drug-drug interaction

Mouse Pharmacokinetic Profile: Oral Bioavailability and Exposure Parameters

NPD-2975 demonstrates a favorable oral pharmacokinetic profile in mice that supports its in vivo efficacy. Following oral administration at 50 mg/kg, the compound achieved a Cmax of 5.25 μM with a Tmax of 1 hour and an elimination half-life (T₁/₂) of 3.46 hours . The area under the curve (AUC₀₋₆ h) was 6064.75 ng·h/mL, indicating substantial systemic exposure following oral dosing. For comparative context, intraperitoneal administration at 10 mg/kg produced a Cmax of 13.18 μM and AUC of 3928.37 ng·h/mL . These PK parameters distinguish NPD-2975 from many structurally related analogs in the pyrazolo[4,3-d]pyrimidin-7-one class that may suffer from poor oral absorption or rapid clearance, and they provide a quantitative benchmark against which alternative compounds can be evaluated for PK suitability.

Pharmacokinetics Oral absorption AUC Cmax Half-life

Mechanistic Differentiation: Antitrypanosomal Activity Independent of PDE5 Inhibition

Despite being derived from the PDE inhibitor BIPPO and sharing the pyrazolo[4,3-d]pyrimidin-7-one core scaffold with PDE5 inhibitors such as sildenafil, NPD-2975 exerts its antitrypanosomal activity through a mechanism that is independent of PDE inhibition [1]. This mechanistic decoupling represents a critical differentiation point: while many pyrazolo[4,3-d]pyrimidin-7-one analogs (including sildenafil, vardenafil, and related clinical candidates) are selected for their PDE5 inhibitory potency, NPD-2975 offers a distinct mode of action that may circumvent resistance mechanisms associated with PDE-targeting compounds and provides a novel chemical probe for exploring PDE-independent pathways in trypanosomes [2]. This finding has been further validated in lead optimization studies where structural modifications that altered PDE inhibition did not correlate with antitrypanosomal potency [3].

Mode of action PDE5 inhibition Target deconvolution Phenotypic screening

Validated Research and Industrial Application Scenarios for 5-(4-Fluorophenyl)-3-isopropyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (NPD-2975)


Preclinical Lead Optimization Benchmarking in Antitrypanosomal Drug Discovery Programs

NPD-2975 serves as a validated benchmark compound for antitrypanosomal lead optimization programs. With its well-characterized in vitro IC₅₀ of 70 nM against T. b. brucei, complete oral in vivo efficacy in an acute mouse model, and defined pharmacokinetic parameters (T₁/₂ = 3.46 h, Cmax = 5.25 μM at 50 mg/kg PO), this compound provides a quantitative reference point against which novel antitrypanosomal candidates can be directly compared [1]. Researchers can use NPD-2975 as a positive control in phenotypic screening campaigns, as a comparator in SAR studies exploring the 5-phenylpyrazolopyrimidinone scaffold, or as a calibration standard for establishing assay reproducibility across laboratories. The compound's PDE-independent mechanism of action further distinguishes it from other pyrazolo[4,3-d]pyrimidin-7-one analogs, making it particularly valuable for programs seeking to validate novel antitrypanosomal targets .

In Vivo Efficacy Studies in Murine Models of Human African Trypanosomiasis (HAT)

NPD-2975 is directly applicable as a positive control or test article in murine models of HAT. The compound has demonstrated reproducible oral efficacy at 50 mg/kg BID for 5 consecutive days, achieving complete cure in all treated animals [1]. This validated dosing regimen and the compound's acceptable metabolic stability enable researchers to design controlled experiments with confidence in the expected outcome. NPD-2975 can be employed as a reference standard when evaluating the in vivo performance of next-generation antitrypanosomal agents, as a tool compound for pharmacokinetic-pharmacodynamic (PK-PD) modeling, or as a comparator in studies investigating parasite clearance kinetics. The documented mouse PK profile (oral Cmax = 5.25 μM, AUC₀₋₆ h = 6064.75 ng·h/mL) provides essential parameters for dose selection and exposure-response analysis .

Mechanistic Studies of PDE-Independent Antitrypanosomal Pathways

NPD-2975 represents a unique chemical probe for investigating PDE-independent mechanisms of trypanosome killing. Despite being derived from a PDE inhibitor scaffold (BIPPO), NPD-2975 exerts its antiparasitic effects through a pathway that is uncoupled from PDE inhibition [1]. This property makes NPD-2975 an essential tool for target deconvolution studies aimed at identifying novel druggable targets in T. brucei. Researchers can use NPD-2975 in chemoproteomic profiling, resistance mutant generation and whole-genome sequencing, or comparative transcriptomics/metabolomics to elucidate the molecular basis of its antitrypanosomal activity. The availability of structurally related analogs with defined SAR (including NPD-3519 with improved potency) provides a powerful chemical biology toolkit for dissecting structure-activity relationships independent of PDE engagement .

CYP-Mediated Drug-Drug Interaction Assessment and Metabolic Stability Benchmarking

NPD-2975, with its characterized CYP inhibition profile (CYP1A2 IC₅₀ = 0.16 μM; CYP2C19 IC₅₀ = 0.42 μM), serves as a reference compound for assessing CYP-mediated drug-drug interaction (DDI) potential within the 5-phenylpyrazolopyrimidinone chemical series [1]. The compound's moderate CYP inhibition liability provides a useful benchmark when evaluating follow-on analogs: compounds that exhibit improved CYP profiles relative to NPD-2975 (such as NPD-3519) demonstrate meaningful progress in DDI risk mitigation . Additionally, NPD-2975 can be employed as a calibration standard in metabolic stability assays using human liver microsomes or hepatocytes, enabling cross-study comparisons of intrinsic clearance rates for novel antitrypanosomal candidates. The compound's acceptable metabolic stability, combined with its oral in vivo activity, establishes a minimum performance threshold that optimized analogs should meet or exceed [1].

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